2-methoxy-N-methyl-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-methyl-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a complex organic compound that features a methoxy group, a methyl group, a pyrrolidinylcarbonyl group, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonamide under controlled conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzene ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the pyrrolidin-1-ylcarbonyl group: This is typically done through an amide coupling reaction, where the pyrrolidine derivative is reacted with the benzenesulfonamide core in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidin-1-ylcarbonyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-methyl-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-methylbenzenesulfonamide: Lacks the pyrrolidin-1-ylcarbonyl group.
N-methyl-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Lacks the methoxy group.
2-methoxybenzenesulfonamide: Lacks both the methyl and pyrrolidin-1-ylcarbonyl groups.
Uniqueness
2-methoxy-N-methyl-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is unique due to the presence of both the methoxy and pyrrolidin-1-ylcarbonyl groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-20(17,18)12-9-10(5-6-11(12)19-2)13(16)15-7-3-4-8-15/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJUOFDAHCXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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